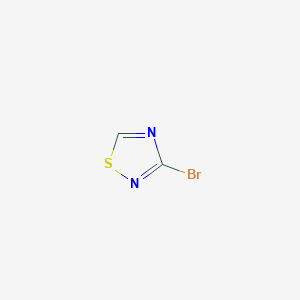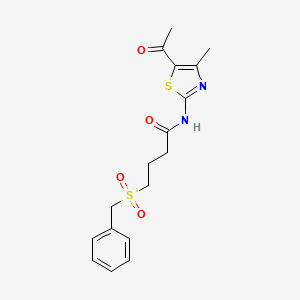
3-Bromo-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1,2,4-thiadiazole is a chemical compound with the CAS Number: 1036990-54-1 and Linear Formula: C2 H Br N2 S . It is a solid substance with a molecular weight of 165.01 .
Synthesis Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of bromine, nitrogen, sulfur, and carbon atoms . The InChI Code is 1S/C2HBrN2S/c3-2-4-1-6-5-2/h1H and the InChI key is YMWZHPCPDUFQAL-UHFFFAOYSA-N .Chemical Reactions Analysis
3,5-Diiodo-1,2,4-thiadiazole, a key building block, has been synthesized and characterized. It has exhibited high selectivity for the replacement of iodine atom at position C5 (carbon next to sulfur) in Sonogashira-type cross-coupling reactions with phenylacetylene .Physical And Chemical Properties Analysis
This compound is a solid substance that is stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity
3-Bromo-1,2,4-thiadiazoles are utilized in the synthesis of various pharmacologically active derivatives. For instance, 5-substituted 2-amino-1,3,4-thiadiazoles have been transformed into 2-bromo derivatives, leading to compounds with antihistaminic, anticholinergic, and norepinephrine-potentiating activities (Lalezari et al., 1975).
Photodynamic Therapy and Cancer Treatment
3-Bromo-1,2,4-thiadiazole derivatives have shown potential in photodynamic therapy applications, particularly in the treatment of cancer. For example, zinc phthalocyanine derivatives substituted with thiadiazole groups exhibit high singlet oxygen quantum yields, making them effective Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Development of Fused-Ring Thiadiazole Scaffolds
In the field of organic chemistry, 3-Bromo-1,2,4-thiadiazoles are precursors for creating fused-ring thiadiazole scaffolds. These scaffolds are significant for developing various pharmacologically relevant compounds (Leung-Toung et al., 2005).
Role in Anti-Inflammatory and Analgesic Agents
Compounds derived from 3-Bromo-1,2,4-thiadiazoles have been investigated for their anti-inflammatory and analgesic properties. They have been shown to possess significant biological activities, making them potential candidates for developing new therapeutic agents (Gomha et al., 2017).
Broad Biological Activities
1,3,4-Thiadiazole derivatives, including 3-Bromo-1,2,4-thiadiazoles, exhibit a wide range of biological activities. They act as anticancer, diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal agents. Additionally, they affect the central nervous system, showing anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic effects (Matysiak, 2015).
Safety and Hazards
Zukünftige Richtungen
The 1,2,3-thiadiazole moiety is an important component of several biologically active compounds, and varying substituents on this aromatic ring is one of the possible methods to develop novel thiadiazole-based drugs for medicine . The goal to find conditions for the selective substitution of hydrogen or bromine atoms at position 4 in order to obtain compounds containing a (het)aryl group in this position and to use the remaining unsubstituted hydrogen or bromine atoms to obtain unsymmetrically substituted isoBBT derivatives, potentially interesting compounds for organic photovoltaic components, was not set before .
Wirkmechanismus
Target of Action
3-Bromo-1,2,4-thiadiazole is a potent anti-cancer agent that primarily targets multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The compound’s cytotoxic effects are evaluated using an MTT assay .
Mode of Action
The compound interacts with its targets through bonding and hydrophobic interactions with key amino acid residues . This interaction disrupts the normal functioning of the cancer cells, leading to their death .
Biochemical Pathways
It is known that the compound disrupts processes related to dna replication . This disruption inhibits the replication of both bacterial and cancer cells .
Pharmacokinetics
They also present pharmacokinetic drawbacks, including low water solubility, which negatively affect the drug circulation time and bioavailability .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in tumor cells . This prevents further proliferation of the cancer cells . Among all synthesized compounds, compound 8d showed potent anti-cancer activities with GI 50 values of 2.98, 2.85, and 2.53 μM against MCF-7, A549, and HepG-2 cell lines respectively .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It should also avoid contact with moisture and incompatible materials .
Eigenschaften
IUPAC Name |
3-bromo-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrN2S/c3-2-4-1-6-5-2/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWZHPCPDUFQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NS1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1036990-54-1 |
Source


|
| Record name | 3-bromo-1,2,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2785143.png)

![(3As,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carbaldehyde](/img/structure/B2785145.png)
![2-Chloro-N-[(4-methylphenyl)methyl]-N-prop-2-ynylacetamide](/img/structure/B2785147.png)

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2785151.png)
![N-(benzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2785153.png)
![3-amino-5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2785156.png)
![3-Pyrrolidin-3-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2785157.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2785158.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl]propan-1-one](/img/structure/B2785163.png)
